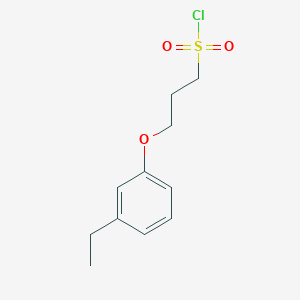
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol . It is also known by its synonym, 2-Ethyl-thiomorpholine-4-carbaldehyde . This compound is characterized by the presence of a thiomorpholine ring substituted with an ethyl group and a formyl group.
Méthodes De Préparation
The synthesis of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with ethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) can be compared with other similar compounds, such as:
Thiomorpholinecarboxaldehyde: Lacks the ethyl substitution, leading to different chemical and biological properties.
2-Ethylmorpholine: Similar structure but without the formyl group, resulting in different reactivity and applications.
4-Morpholinecarboxaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and uses.
The uniqueness of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H13NOS |
|---|---|
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
2-ethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-2-7-5-8(6-9)3-4-10-7/h6-7H,2-5H2,1H3 |
Clé InChI |
AXEDGKLMANSSBD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CCS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)


![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)

![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)







![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
